molecular formula C16H18N2O5 B7827827 2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B7827827
M. Wt: 318.32 g/mol
InChI Key: GQHUXWTVPMUFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a nitro group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-methoxy-2-nitroaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(4-methoxy-2-nitroanilino)methylene]malonate
  • 4-Methoxy-2-nitroaniline

Uniqueness

2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of a cyclohexane ring with a methoxy and nitro group This structure imparts specific chemical and biological properties that are not found in similar compounds

Properties

IUPAC Name

2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-16(2)7-14(19)11(15(20)8-16)9-17-12-5-4-10(23-3)6-13(12)18(21)22/h4-6,9,17H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHUXWTVPMUFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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